molecular formula C9H6ClIN2 B8307840 8-Chloro-5-iodo-2-methyl-[1,7]naphthyridine

8-Chloro-5-iodo-2-methyl-[1,7]naphthyridine

Cat. No.: B8307840
M. Wt: 304.51 g/mol
InChI Key: FRHGJQBYORARRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-5-iodo-2-methyl-[1,7]naphthyridine is a useful research compound. Its molecular formula is C9H6ClIN2 and its molecular weight is 304.51 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H6ClIN2

Molecular Weight

304.51 g/mol

IUPAC Name

8-chloro-5-iodo-2-methyl-1,7-naphthyridine

InChI

InChI=1S/C9H6ClIN2/c1-5-2-3-6-7(11)4-12-9(10)8(6)13-5/h2-4H,1H3

InChI Key

FRHGJQBYORARRF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=CN=C2Cl)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Iodo-2-methyl-7H-[1,7]naphthyridin-8-one (14.2 g, 49.8 mmol) was suspended in phosphorus oxychloride (68 ml, 750 mmol) and stirred for 5 hours at 90° C. The reaction mixture was cooled to room temperature and evaporated to dryness. The residue was taken up in dichloromethane and extracted carefully with saturated NaHCO3-Solution. The aqueous layer was washed two times with dichloromethane. The organic layers were dried over MgSO4 and concentrated in vacuo. The residue was purified by flash chromatography on silica gel (ethyl acetate/heptane 10:90->100:0 gradient). The desired compound was obtained as a light red solid (4.8 g, 32%), MS: m/e=305.0 (M+H+).
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
68 mL
Type
reactant
Reaction Step Two
Name
Yield
32%

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